1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol
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Overview
Description
1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol is a complex organic compound characterized by the presence of both thiol and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol typically involves multi-step organic reactions. One common method involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide . This reaction proceeds through a series of nucleophilic additions and condensations to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the sulfanyl linkages.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Aminophenyl)sulfanyl]-3-{[(methylthio)methyl]sulfanyl}propane-2-thiol
- 1-[(2-Aminophenyl)sulfanyl]-3-{[(ethylthio)methyl]sulfanyl}propane-2-thiol
Uniqueness
1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol is unique due to the presence of the thiiran-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
816431-22-8 |
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Molecular Formula |
C12H17NS4 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
1-(2-aminophenyl)sulfanyl-3-(thiiran-2-ylmethylsulfanyl)propane-2-thiol |
InChI |
InChI=1S/C12H17NS4/c13-11-3-1-2-4-12(11)17-6-9(14)5-15-7-10-8-16-10/h1-4,9-10,14H,5-8,13H2 |
InChI Key |
PEXUPUSDTQJDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CSCC(CSC2=CC=CC=C2N)S |
Origin of Product |
United States |
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